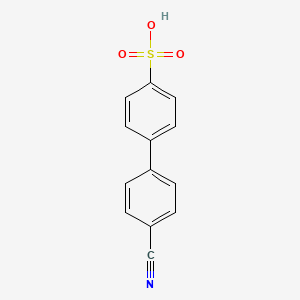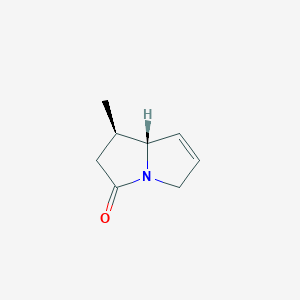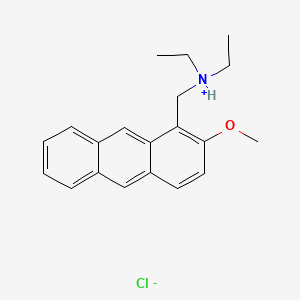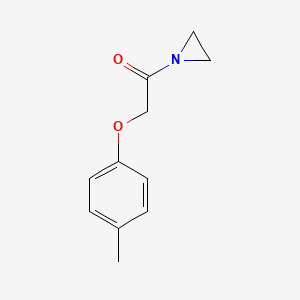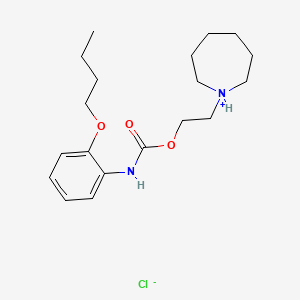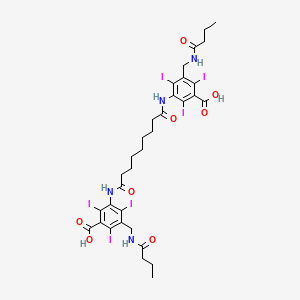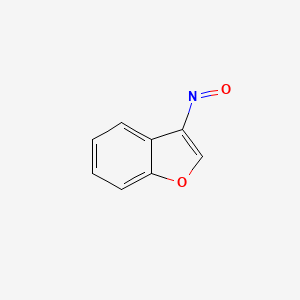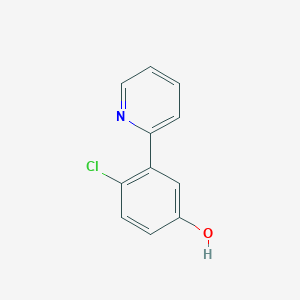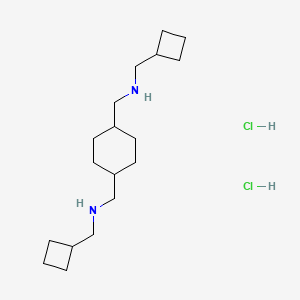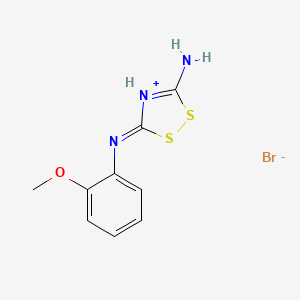
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Méthodes De Préparation
The synthesis of 5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which are then converted into the desired compound through further chemical reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antifungal agent due to its ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . Additionally, it has industrial applications as a precursor for the production of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide involves its interaction with specific molecular targets and pathways within cells. For example, its antifungal activity is attributed to its ability to inhibit the enzyme CYP51, which is involved in the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . The compound may also interact with other molecular targets, depending on its specific application .
Comparaison Avec Des Composés Similaires
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide can be compared to other similar compounds, such as 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole . While both compounds contain sulfur and nitrogen atoms, they differ in their specific structures and chemical properties. Other similar compounds include various dithiazole derivatives, which also exhibit a wide range of biological activities .
Propriétés
Numéro CAS |
57494-93-6 |
|---|---|
Formule moléculaire |
C9H10BrN3OS2 |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
5-(2-methoxyphenyl)imino-1,2,4-dithiazol-4-ium-3-amine;bromide |
InChI |
InChI=1S/C9H9N3OS2.BrH/c1-13-7-5-3-2-4-6(7)11-9-12-8(10)14-15-9;/h2-5H,1H3,(H2,10,11,12);1H |
Clé InChI |
IQYKXYVOGGZZBH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=C2[NH+]=C(SS2)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



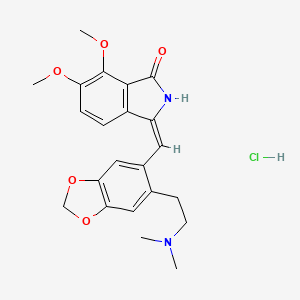
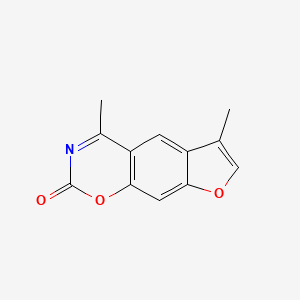
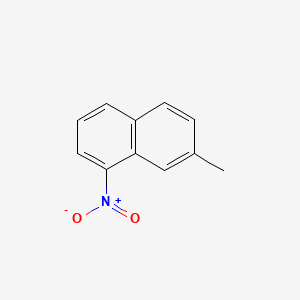
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
